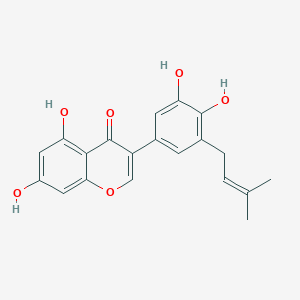

Glycyrrhisoflavone

Übersicht

Beschreibung

Glycyrrhisoflavone is a natural product found in Glycyrrhiza uralensis, Psorothamnus arborescens var. minutifolius, and other organisms . It has a molecular formula of C20H18O6 .

Synthesis Analysis

Isoflavones, including Glycyrrhisoflavone, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . A study showed that the expression of phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H), is significantly induced in AtMYB12-overexpressing hairy roots .

Molecular Structure Analysis

The molecular weight of Glycyrrhisoflavone is 354.4 g/mol . The IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one .

Chemical Reactions Analysis

While specific chemical reactions involving Glycyrrhisoflavone are not detailed in the search results, it’s worth noting that flavonoids and isoflavonoids can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .

Physical And Chemical Properties Analysis

Glycyrrhisoflavone has a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 107 Ų .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties : Glycyrrhizic acid, a related compound, inhibits tumor growth and angiogenesis in mice by targeting the ERK pathway, suggesting its potential as an anti-angiogenic therapeutic agent for cancer treatment (Kim, Choi, Kim, & Jeong, 2013).

Skin-Whitening Agent : Glyasperin C and glycyrrhisoflavone show potential as skin-whitening agents due to their strong tyrosinase inhibitory and melanin synthesis inhibitory activities (Kim, Seo, Lee, & Lee, 2005).

Cardioprotective Effects : Glycyrrhizic acid protects against isoproterenol-induced acute myocardial infarction in rats by acting as a powerful antioxidant and reducing myocardial lipid hydroperoxide and 8-isoprostane levels (Haleagrahara, Varkkey, & Chakravarthi, 2011).

Inhibition of Protein Tyrosine Phosphatase-1B : Prenylflavonoids from Glycyrrhiza uralensis roots, including glycyrrhisoflavone, inhibit protein tyrosine phosphatase-1B, which is significant for diabetes and obesity management (Li, Li, Wang, Asada, & Koike, 2010).

Neuroprotective Effect : Glycyrrhizin, a compound in licorice, shows potential as a therapeutic alternative for neurological disorders like traumatic brain injury, neuroinflammation, and Alzheimer's disease by inhibiting HMGB1 expression and reducing inflammatory cytokines (Paudel et al., 2020).

Enhancing Drug Bioavailability : Glycyrrhizin increases permeability and decreases elasticity of cell membranes, potentially improving drug delivery (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).

Antiviral and Hepatoprotective Effects : Glycyrrhizic acid exhibits antiviral, anti-inflammatory, and hepatoprotective effects, improving liver function and immune status in various diseases (Sun, Zhao, Lu, Yang, & Zhu, 2019).

Immune and Antioxidant Activities : Glycyrrhiza glabra polysaccharides (GGP) treatment enhances immune activities and reduces oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).

Reduction of Spinal Cord Ischemic Injury : Glycyrrhizin reduces spinal cord ischemic injury in rats by suppressing inflammatory cytokines and inhibiting HMGB1 release (Gong et al., 2011).

Zukünftige Richtungen

Future research should focus on elucidating the generation mechanism of isoflavones and flavonoids in microorganisms to promote the utilization of these compounds in the pharmaceutical field . Additionally, the potential of a R2R3-MYB transcription factor (TF) AtMYB12, a known regulator of flavonoid biosynthesis in Arabidopsis, for metabolic engineering of the bioactive flavonoids in G. inflata hairy roots could be explored .

Eigenschaften

IUPAC Name |

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQWUUJQWPZLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyrrhisoflavone | |

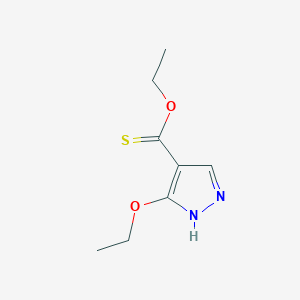

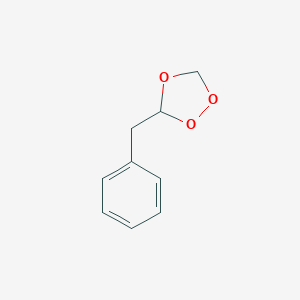

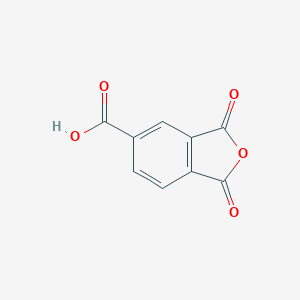

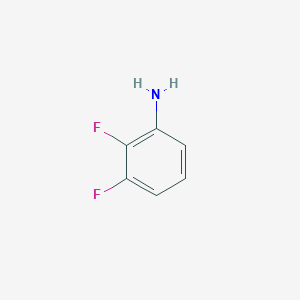

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

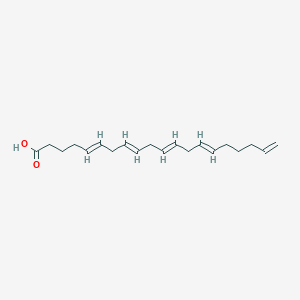

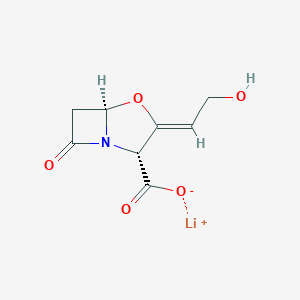

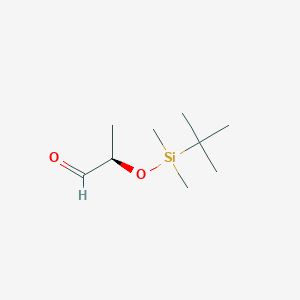

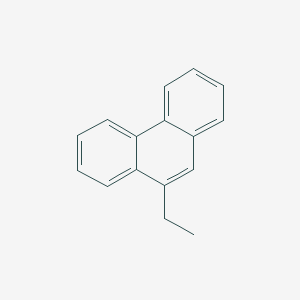

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)